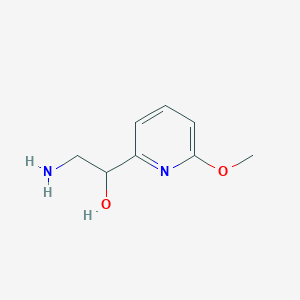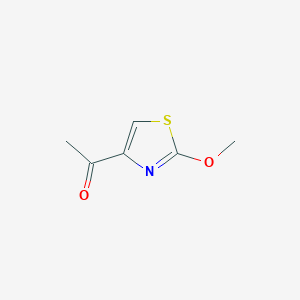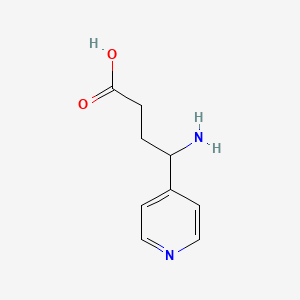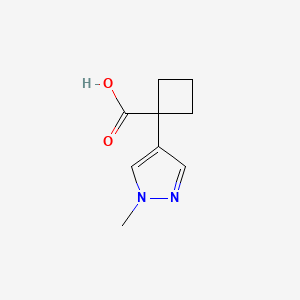
3-(Pyridin-4-YL)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-4-YL)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperazine and pyridine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)piperazin-2-one typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable diamine precursor with a pyridine derivative. For example, the reaction between 1,2-diaminopropane and 4-chloropyridine under basic conditions can yield the desired piperazine ring.
Oxidation: The intermediate product is then subjected to oxidation to introduce the carbonyl group, forming the piperazin-2-one structure. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions
3-(Pyridin-4-YL)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be employed to modify the pyridine ring, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine ring, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
科学的研究の応用
Chemistry
In chemistry, 3-(Pyridin-4-YL)piperazin-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a ligand for various receptors. Its ability to interact with neurotransmitter receptors makes it a candidate for the development of new psychotropic drugs.
Medicine
In medicine, this compound derivatives are being explored for their potential therapeutic effects. These include applications in the treatment of neurological disorders, such as depression and anxiety, due to their interaction with serotonin and dopamine receptors.
Industry
Industrially, this compound is used in the development of new materials with specific properties. Its derivatives can be incorporated into polymers to enhance their mechanical and thermal stability.
作用機序
The mechanism of action of 3-(Pyridin-4-YL)piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and thereby influencing various physiological processes. For example, its interaction with serotonin receptors can lead to changes in mood and behavior, making it a potential candidate for antidepressant drugs.
類似化合物との比較
Similar Compounds
4-(Pyridin-4-YL)piperazine: Similar structure but lacks the carbonyl group, which may affect its pharmacological properties.
1-(Pyridin-4-YL)piperazine: Another derivative with a different substitution pattern on the piperazine ring.
2-(Pyridin-4-YL)piperazine: Similar to 3-(Pyridin-4-YL)piperazin-2-one but with the nitrogen atom in a different position.
Uniqueness
This compound is unique due to the presence of the carbonyl group in the piperazine ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other piperazine derivatives and contributes to its potential as a versatile scaffold in drug development.
特性
IUPAC Name |
3-pyridin-4-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYEVMFEQWPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine](/img/structure/B7901571.png)


![2-(Benzo[d]isoxazol-5-yl)acetic acid](/img/structure/B7901584.png)




